molecular formula C6H4BrNaO2S B6237221 sodium 2-bromobenzene-1-sulfinate CAS No. 89520-71-8

sodium 2-bromobenzene-1-sulfinate

Cat. No. B6237221
CAS RN: 89520-71-8
M. Wt: 243.1
InChI Key:
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Description

Sodium 2-bromobenzene-1-sulfinate is a chemical compound with the CAS Number: 89520-71-8 . It is a powder in physical form and has a molecular weight of 243.06 .


Synthesis Analysis

Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrO2S.Na/c7-5-3-1-2-4-6 (5)10 (8)9;/h1-4H, (H,8,9);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Sodium sulfinates are widely useful coupling partners for constructing mainly three types of bonds that are largely studied in organic synthesis: (i) the S–S bonds for the synthesis of thiosulfonates (R–SO 2 S–R1); (ii) the N–S bonds to generate sulfonamides (R–SO 2 N–R 1 R 2); (iii) the S–C bond to form various compounds .


Physical And Chemical Properties Analysis

This compound is a powder . It has a storage temperature of -10 degrees .

Advantages and Limitations for Lab Experiments

The main advantage of using sodium sodium 2-bromobenzene-1-sulfinatene-1-sulfinate in laboratory experiments is its ability to act as a strong acid and Lewis acid. This allows it to catalyze a variety of reactions, resulting in the synthesis of a wide range of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using sodium sodium 2-bromobenzene-1-sulfinatene-1-sulfinate in laboratory experiments is that its mechanism of action is not well understood. Additionally, it is not known whether the compound has any adverse effects on the biochemical and physiological processes of the organism in which it is present.

Future Directions

There are several potential future directions for research into sodium sodium 2-bromobenzene-1-sulfinatene-1-sulfinate. These include further investigation into the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the compound’s potential applications in the synthesis of pharmaceuticals. Finally, research could be conducted into the potential uses of the compound in other areas, such as agriculture and food science.

Synthesis Methods

The synthesis of sodium sodium 2-bromobenzene-1-sulfinatene-1-sulfinate can be achieved through a three-step reaction. The first step involves the reaction of sodium 2-bromobenzene-1-sulfinatene with sodium sulfinate in an aqueous solution. This reaction produces sodium sodium 2-bromobenzene-1-sulfinatene-1-sulfinate. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. This base neutralizes the acidity of the reaction mixture, resulting in the formation of sodium sodium 2-bromobenzene-1-sulfinatene-1-sulfinate. The third step involves the addition of an acid, such as hydrochloric acid, to the reaction mixture. This acid helps to precipitate the sodium sodium 2-bromobenzene-1-sulfinatene-1-sulfinate from the reaction mixture.

Scientific Research Applications

Sodium sodium 2-bromobenzene-1-sulfinatene-1-sulfinate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a strong acid and can be used to catalyze a variety of reactions. It is also used as a catalyst in the synthesis of a wide range of organic compounds. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of sodium 2-bromobenzene-1-sulfinate can be achieved through the sulfonation of 2-bromobenzenesulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-bromobenzenesulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 2-bromobenzenesulfonic acid to a reaction flask", "Add sulfuric acid to the reaction flask and stir the mixture at room temperature for 30 minutes", "Slowly add water to the reaction mixture to dissolve the product", "Add sodium hydroxide to the reaction mixture to neutralize the acid", "Filter the resulting sodium 2-bromobenzene-1-sulfinate product and wash with water", "Dry the product under vacuum" ] }

CAS RN

89520-71-8

Molecular Formula

C6H4BrNaO2S

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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